Lipophilicity Differentiation: LogP Shift of +1.0 Units vs. De-Bromo Analog Drives Distinct Membrane Partitioning and Protein Binding Predictions
The target compound exhibits a calculated LogP of 3.50, which is 1.0 LogP unit higher than the de-bromo analog (2-methoxybenzyl)(4-methoxybenzyl)amine (LogP 2.50) . This difference corresponds to an approximately 10-fold increase in predicted octanol-water partition coefficient. Both compounds share identical hydrogen bond donor (1), hydrogen bond acceptor (3), and tPSA (30.5 Ų) profiles, isolating the bromine atom as the sole driver of this lipophilicity shift . The difference is significant: a ΔLogP of 1.0 represents a full order of magnitude separation in predicted membrane permeability and is well above the typical 0.3–0.5 LogP tolerance for considering compounds as physicochemical analogs in lead optimization [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.50 |
| Comparator Or Baseline | (2-methoxybenzyl)(4-methoxybenzyl)amine (CAS 355382-27-3): LogP = 2.50 |
| Quantified Difference | ΔLogP = +1.0 (10-fold increase in predicted partition coefficient) |
| Conditions | Calculated LogP; Hit2Lead/ChemBridge standardized computational prediction platform |
Why This Matters
For procurement decisions in hit-to-lead or fragment-based screening, a 1.0 LogP unit difference translates to predictably different membrane permeability and non-specific protein binding profiles, meaning the target compound and its de-bromo analog are not interchangeable in any SAR or ADME assay context.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
